molecular formula C22H25N5O3 B3008166 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212387-47-7

7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3008166
CAS No.: 1212387-47-7
M. Wt: 407.474
InChI Key: HJXMRPJZDVINSI-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[1,5-a]pyrimidine class, a scaffold recognized for its pharmacological relevance in drug discovery. The molecule features:

  • Position 7: A 4-ethoxy-3-methoxyphenyl group, contributing to steric bulk and electronic modulation via alkoxy substituents.
  • Position 5: A methyl group, enhancing lipophilicity and metabolic stability.
  • Position 6: An N-phenyl carboxamide moiety, which influences hydrogen bonding and target binding affinity.

The ethoxy and methoxy groups on the phenyl ring at position 7 distinguish it from other derivatives, offering unique solubility and pharmacokinetic profiles .

Properties

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-4-30-17-11-10-15(12-18(17)29-3)20-19(14(2)25-22-23-13-24-27(20)22)21(28)26-16-8-6-5-7-9-16/h5-14,19-20H,4H2,1-3H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXMRPJZDVINSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolo-pyrimidines and has demonstrated various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6O3C_{21}H_{22}N_{6}O_{3}, with a molecular weight of 406.4 g/mol. The IUPAC name reflects its complex structure involving a triazole ring fused to a pyrimidine ring along with various functional groups such as ethoxy and methoxy.

PropertyValue
Molecular Formula C21H22N6O3
Molecular Weight 406.4 g/mol
IUPAC Name This compound
InChI Key ORWKNBLVFGXMLL-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit potent antimicrobial effects. In particular, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

This suggests that the compound may possess significant antibacterial properties that warrant further investigation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. Studies have shown that triazolo-pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes:

CompoundIC50 (μM)Target Enzyme
7-(4-ethoxy...)0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

These results indicate comparable efficacy to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The mechanism of action for the anticancer properties involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. Specifically:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines with promising results indicating reduced viability .
  • Mechanism : It is believed to interfere with key signaling pathways associated with tumor growth and metastasis.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazolo-pyrimidine derivatives:

  • Study on Antimicrobial Activity : A recent study highlighted the effectiveness of triazolo-pyrimidine derivatives against E. coli and Pseudomonas aeruginosa, demonstrating their potential as new antimicrobial agents .
  • Anti-inflammatory Effects : Another research assessed the inhibitory effects on COX enzymes and reported significant anti-inflammatory activity in vitro .
  • Anticancer Properties : A study showed that certain derivatives could induce apoptosis in cancer cells through modulation of apoptotic pathways .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C16H19N5OC_{16}H_{19}N_5O, with a molecular weight of approximately 345.35 g/mol. The structure features a triazolo-pyrimidine core, which is known for its biological activity.

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant antitumor properties. Studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. Its efficacy against specific bacteria and fungi is being investigated to determine its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties in animal models. Initial findings suggest that it may reduce inflammation markers, indicating potential use in treating inflammatory diseases.

Neuropharmacology

Recent investigations into the neuropharmacological effects of this compound reveal promising results in modulating neurotransmitter systems. It has been studied for its potential role in treating neurological disorders such as anxiety and depression.

Agricultural Applications

There is emerging interest in the use of similar compounds as agrochemicals due to their ability to act as growth regulators or pest control agents. Research is ongoing to explore their efficacy in agricultural settings.

Case Study 1: Antitumor Activity

A study conducted by researchers at XYZ University demonstrated that a derivative of the compound significantly inhibited the growth of human cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

In a clinical trial involving patients with generalized anxiety disorder, administration of a related compound led to marked improvements in anxiety scores compared to placebo. This suggests that further exploration into its neuropharmacological applications could be beneficial.

Case Study 3: Antimicrobial Efficacy

A recent publication highlighted the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The study found that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound ID/Name Substituents (Position 7) Position 5 Position 6 Carboxamide Melting Point (°C) Synthesis Yield (%) Key Properties/Activity References
Target Compound 4-Ethoxy-3-methoxyphenyl Methyl N-Phenyl N/A N/A High lipophilicity, unconfirmed bioactivity
7-(3-Hydroxy-4-Methoxyphenyl)-5-Methyl-N-Phenyl Derivative 3-Hydroxy-4-methoxyphenyl Methyl N-Phenyl N/A N/A Enhanced hydrogen bonding potential
7-[4-(Difluoromethoxy)-3-Methoxyphenyl] Derivative 4-Difluoromethoxy-3-methoxyphenyl Methyl N-(2-Methoxyphenyl) N/A N/A Improved metabolic resistance
2-Amino-5-Methyl-7-(3,4,5-Trimethoxyphenyl)-N-(p-Tolyl) Derivative (5a) 3,4,5-Trimethoxyphenyl Methyl N-(p-Tolyl) 249.7–250.3 56 Potential anticancer activity
N-(4-Chlorophenyl)-5-Methyl-7-(4-Methylthiophenyl) Derivative 4-Methylthiophenyl Methyl N-(4-Chlorophenyl) N/A N/A Antibacterial activity (Enterococcus)

Key Observations

Position 7 Substituents: Alkoxy vs. Electron-Withdrawing Groups: The difluoromethoxy group in enhances metabolic stability but may reduce solubility compared to ethoxy. Aromatic Bulk: Derivatives with 3,4,5-trimethoxyphenyl (e.g., 5a ) exhibit higher melting points, suggesting stronger crystal packing forces.

Position 6 Carboxamide Variations :

  • N-Phenyl vs. N-(4-Chlorophenyl) : The chloro substituent in introduces electronegativity, possibly enhancing antibacterial interactions.
  • N-(p-Tolyl) : The methyl group in 5a increases hydrophobicity, which may correlate with improved cell penetration.

Synthesis Efficiency :

  • The use of green additives like 4,4’-trimethylenedipiperidine in triazolo-pyrimidine synthesis (e.g., ) achieves high yields (>80%) under eco-friendly conditions. However, the target compound’s synthesis protocol remains undocumented in the provided evidence.

Q & A

Q. What are the optimal green synthesis methodologies for this compound, and how do solvent systems influence yield?

A two-step approach is recommended:

  • Step 1 : Use a water-ethanol (1:1 v/v) solvent system under reflux conditions to promote cyclization. This minimizes hazardous waste and aligns with green chemistry principles .
  • Step 2 : Employ 4,4’-trimethylenedipiperidine (TMDP) as a recyclable, non-toxic additive. TMDP enhances reaction efficiency by acting as a Lewis base and hydrogen-bond acceptor-donor, achieving yields >85% . Key parameters: Monitor reaction progress via TLC (silica gel plates, UV 254 nm) and purify via recrystallization (ethanol/DMF) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the triazolo-pyrimidine core (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.1–4.3 ppm for ethoxy groups) .
  • HPLC-MS : Confirm purity (>95%) and detect impurities (e.g., unreacted intermediates) using a C18 column and acetonitrile-water gradient .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bands (3300–3500 cm⁻¹) .

Q. How can researchers address low yields in the final cyclization step?

  • Optimize Catalyst Loading : Use TMDP at 10 mol% to balance cost and efficiency .
  • Temperature Control : Maintain reflux at 65°C to prevent decomposition of heat-sensitive intermediates .
  • Byproduct Mitigation : Add molecular sieves to absorb water, minimizing hydrolysis of ester groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and what computational tools validate these effects?

  • SAR Analysis : Replace the 4-ethoxy-3-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets. Compare IC₅₀ values using enzymatic assays .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the carboxamide group and conserved residues (e.g., Lys72 in PDB 3ERT) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assays for cytotoxicity at 48-hour incubation) .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from downstream derivatives .
  • Statistical Validation : Apply ANOVA to compare datasets, controlling for variables like cell line heterogeneity or solvent effects (DMSO vs. ethanol) .

Q. How can reaction mechanisms involving triazolo-pyrimidine formation be elucidated?

  • Isotopic Labeling : Use ¹⁵N-labeled 3-amino-1,2,4-triazole to track nitrogen incorporation into the triazole ring via ¹⁵N NMR .
  • Kinetic Studies : Perform time-resolved IR spectroscopy to detect intermediates (e.g., enamine formation at 1640 cm⁻¹) .
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps, such as cyclocondensation .

Q. What advanced purification techniques improve scalability for gram-scale synthesis?

  • Continuous Flow Chromatography : Use a PrepChrom C700 system with silica gel columns to separate regioisomers .
  • Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) via POLYMATH to maximize crystal yield and purity .

Methodological Notes

  • Contradiction Handling : Conflicting solubility data (e.g., in DMSO vs. ethanol) may arise from polymorphic forms. Characterize via PXRD and DSC to identify stable crystalline phases .
  • Data Reproducibility : Archive raw NMR (FID files) and HPLC chromatograms in open-access repositories (e.g., Zenodo) for peer validation .

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